molecular formula C16H18N2O4S B13406544 (5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid

(5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid

Cat. No.: B13406544
M. Wt: 334.4 g/mol
InChI Key: JGSARLDLIJGVTE-YXHCSQSYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Penicillin G, also known as benzylpenicillin, is a natural penicillin antibiotic that was first discovered by Alexander Fleming in 1928. It is derived from the Penicillium mold and is primarily effective against gram-positive bacteria. Penicillin G is widely used to treat various bacterial infections, including those caused by Streptococcus and Staphylococcus species .

Preparation Methods

Synthetic Routes and Reaction Conditions: Penicillin G is synthesized through the fermentation process using the Penicillium chrysogenum strain. The biosynthesis involves the condensation of L-cysteine and L-valine to form the β-lactam thiazolidine ring, which is the core structure of penicillin . The fermentation process is carried out in a controlled environment with specific nutrients and conditions to optimize the yield of penicillin G.

Industrial Production Methods: The industrial production of penicillin G involves a fed-batch culture method, where the fungal strain is grown in a nutrient-rich medium. The fermentation process is carefully monitored, and the penicillin G is extracted from the broth using organic solvents. The extracted penicillin G is then purified and converted into its potassium salt form for medical use .

Chemical Reactions Analysis

Types of Reactions: Penicillin G undergoes various chemical reactions, including hydrolysis, oxidation, and substitution. One of the primary reactions is the hydrolysis of the amide bond in its side chain, catalyzed by penicillin G amidase, resulting in the formation of 6-aminopenicillanic acid and phenylacetic acid .

Common Reagents and Conditions: The hydrolysis reaction typically occurs under slight alkaline conditions, with the presence of penicillin G amidase as the catalyst. Other reactions, such as oxidation and substitution, may require different reagents and conditions depending on the desired products .

Major Products Formed: The major products formed from the hydrolysis of penicillin G are 6-aminopenicillanic acid and phenylacetic acid. These products serve as intermediates for the synthesis of various semisynthetic β-lactam antibiotics, such as amoxicillin and ampicillin .

Scientific Research Applications

Penicillin G has a wide range of scientific research applications in chemistry, biology, medicine, and industry. In chemistry, it is used as a starting material for the synthesis of semisynthetic antibiotics. In biology, penicillin G is used to study bacterial cell wall synthesis and the mechanisms of antibiotic resistance .

In medicine, penicillin G is used to treat bacterial infections caused by gram-positive bacteria. It is particularly effective against Streptococcus pneumoniae, Staphylococcus aureus, and Neisseria meningitidis . In the pharmaceutical industry, penicillin G is used as a precursor for the production of various β-lactam antibiotics .

Mechanism of Action

Penicillin G is part of the β-lactam antibiotic family, which includes other penicillins and cephalosporins. Similar compounds include penicillin V (phenoxymethylpenicillin), amoxicillin, and ampicillin. Penicillin G is unique in its high potency against gram-positive bacteria and its use in intravenous or intramuscular formulations due to poor oral absorption .

Comparison with Similar Compounds

  • Penicillin V (phenoxymethylpenicillin)
  • Amoxicillin
  • Ampicillin
  • Methicillin
  • Cloxacillin
  • Dicloxacillin
  • Nafcillin
  • Oxacillin
  • Azlocillin
  • Carbenicillin
  • Mezlocillin
  • Piperacillin

Properties

Molecular Formula

C16H18N2O4S

Molecular Weight

334.4 g/mol

IUPAC Name

(5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid

InChI

InChI=1S/C16H18N2O4S/c1-16(2)12(15(21)22)18-13(20)11(14(18)23-16)17-10(19)8-9-6-4-3-5-7-9/h3-7,11-12,14H,8H2,1-2H3,(H,17,19)(H,21,22)/t11-,12?,14-/m1/s1

InChI Key

JGSARLDLIJGVTE-YXHCSQSYSA-N

Isomeric SMILES

CC1(C(N2[C@H](S1)[C@@H](C2=O)NC(=O)CC3=CC=CC=C3)C(=O)O)C

Canonical SMILES

CC1(C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CC=C3)C(=O)O)C

Origin of Product

United States

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